molecular formula C25H23N3O B2480170 4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine CAS No. 866133-63-3

4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine

Cat. No.: B2480170
CAS No.: 866133-63-3
M. Wt: 381.479
InChI Key: VYCFKGROLPGAAG-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine is a synthetic organic compound belonging to the class of phthalazine derivatives . Phthalazines are nitrogen-containing heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring, making them a subject of significant interest in various scientific fields . Nitrogen-containing heterocycles like phthalazine are essential scaffolds in medicinal chemistry and materials science, often serving as key building blocks for pharmaceuticals, agrochemicals, and dyes . This compound is intended for research and development applications only. Its potential uses span multiple disciplines, including Chemistry , where it can act as a versatile precursor or building block for the synthesis of more complex molecular architectures . In Biology , it may be investigated as a potential probe or ligand in biochemical and pharmacological assays to study protein interactions or cellular pathways . The structural features of related phthalazin-1-amine derivatives have been explored for their pharmacological properties , with scientific studies investigating analogs for various bioactive targets . ATTENTION: This product is for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. It is not a drug and has not been approved by the FDA for the prevention, treatment, or cure of any disease .

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O/c1-29-21-13-9-17(10-14-21)16-26-25-23-8-3-2-7-22(23)24(27-28-25)20-12-11-18-5-4-6-19(18)15-20/h2-3,7-15H,4-6,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCFKGROLPGAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)C4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxy-substituted benzyl halide reacts with a suitable nucleophile.

    Construction of the Phthalazine Core: The phthalazine ring can be formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Final Coupling: The final step involves coupling the indane moiety, methoxyphenyl group, and phthalazine core through a series of condensation reactions under controlled conditions.

Chemical Reactions Analysis

4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or amide bonds and the formation of corresponding acids or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C24H24N4O3C_{24}H_{24}N_{4}O_{3}, and it has notable chemical reactivity. Its structure allows for various chemical transformations, including oxidation, reduction, substitution, and hydrolysis. These properties contribute to its utility in different research fields.

Medicinal Chemistry

The compound is studied as a potential pharmacophore in drug design. Its structure allows it to target specific enzymes or receptors involved in various disease pathways:

  • Anticancer Activity : Research indicates that derivatives of phthalazine compounds exhibit cytotoxic effects against cancer cells. The mechanism often involves the inhibition of specific signaling pathways relevant to tumor growth and survival .
  • Enzyme Inhibition : The compound may interact with enzymes such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which plays a critical role in angiogenesis. Studies have shown that phthalazine derivatives can inhibit this receptor, potentially leading to therapeutic applications in cancer treatment .

Materials Science

The unique structural characteristics of 4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine make it suitable for developing novel materials with specific electronic or optical properties:

  • Conductive Polymers : The incorporation of this compound into polymer matrices can enhance their electrical conductivity, making them suitable for applications in organic electronics.
  • Light Emitting Devices : Its photophysical properties may be exploited in the design of light-emitting diodes (LEDs) and other optoelectronic devices.

Biological Studies

The interactions of the compound with biological macromolecules are under investigation to understand its potential therapeutic effects:

  • Protein Binding Studies : Researchers are exploring how this compound binds to various proteins and nucleic acids, which may reveal insights into its biological activity and therapeutic potential.
  • Mechanism of Action : The compound's ability to modulate receptor activity or inhibit enzyme functions is a focal point of study, providing valuable information for drug development .

Industrial Applications

In addition to its research applications, this compound serves as an intermediate in the synthesis of other complex organic molecules with industrial relevance:

  • Synthesis of Fine Chemicals : Its unique structure facilitates the production of fine chemicals used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Phthalazine Derivatives

4-Chloro-N-[(4-Methoxyphenyl)methyl]phthalazin-1-amine (14h)
  • Structure : Chlorine at position 4, 4-methoxybenzylamine at N.
  • Synthesis : Yield 51% via reaction of 1,4-dichlorophthalazine with 4-methoxybenzylamine () .
N-[(4-Methoxyphenyl)methyl]-4-(piperidin-1-yl)-7-(trifluoromethyl)phthalazin-1-amine (21d)
  • Structure : Piperidinyl group at position 4, trifluoromethyl at position 5.
  • Synthesis : 42% yield via substitution of 14h with piperidine () .
  • Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the dihydroindenyl substituent.

Substituted Indenyl and Aromatic Amine Derivatives

4-(4-Chlorophenyl)-N-(4-[5-{4-methoxyphenyl}-4,5-dihydro-1H-pyrazol-3-yl]phenyl)phthalazin-1-amine (3e)
  • Structure : 4-Chlorophenyl at position 4, pyrazolyl-linked 4-methoxyphenyl at N.
  • Synthesis : 67% yield via Suzuki coupling () .
  • Key Difference : The pyrazolyl linker introduces conformational flexibility, which may enhance binding to kinase targets compared to rigid dihydroindenyl groups.
N-(3-Chlorobenzyl)-2-(2,3-dihydro-1H-inden-5-ylcarbonyl)benzamide
  • Structure : Dihydroindenyl group conjugated to a benzamide core.
  • Relevance : Highlights the pharmacological utility of dihydroindenyl motifs in enhancing aromatic stacking interactions () .

Pharmacological and Physicochemical Insights

  • Metabolic Stability : Trifluoromethyl groups (e.g., 21d) resist oxidative metabolism, whereas methoxybenzyl groups may undergo demethylation, necessitating structural optimization .

Biological Activity

The compound 4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine is a member of the phthalazine family, which has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological activity, including synthesis, structure-activity relationships, and findings from various studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by its unique combination of an indene moiety and a phthalazine core. The molecular formula is C18H19N3C_{18}H_{19}N_{3} with a molecular weight of approximately 281.36 g/mol. The compound exhibits significant lipophilicity, indicated by a logP value of 3.68, which suggests good membrane permeability.

PropertyValue
Molecular FormulaC18H19N3
Molecular Weight281.36 g/mol
logP3.68
Polar Surface Area41.69 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

Anticancer Activity

Research has indicated that derivatives of phthalazine compounds exhibit promising anticancer properties. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, a related compound demonstrated an IC50 value of 10.46 ± 0.82 μM against HeLa cells, suggesting that structural modifications significantly influence cytotoxicity .

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored through various assays. A study on similar phthalazine derivatives revealed notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to disease progression. For example, compounds similar to This compound have shown inhibitory effects on α-glucosidase, an enzyme implicated in diabetes management, with significant inhibition values reported around 52.54 ± 0.09 μM .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

  • Indene Moiety : Contributes to lipophilicity and may enhance cellular uptake.
  • Phthalazine Core : Essential for biological interactions; modifications can lead to enhanced potency.
  • Methoxyphenyl Group : Impacts binding affinity to target proteins and may modulate pharmacokinetics.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological potential of this compound:

  • Study on Anticancer Activity : A series of phthalazine derivatives were synthesized and tested for cytotoxicity against various cancer cell lines, with promising results indicating potential for further development as anticancer agents .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of phthalazine derivatives against different bacterial strains, demonstrating significant activity that warrants further investigation into their mechanisms .

Q & A

Basic: What are the standard synthetic routes for this compound, and what key reaction conditions are required?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the phthalazin-1-amine core. Key steps include:

  • Condensation reactions to introduce the 2,3-dihydro-1H-inden-5-yl moiety.
  • N-alkylation using 4-methoxybenzyl chloride or bromide to attach the [(4-methoxyphenyl)methyl] group.
  • Catalysts : Palladium (e.g., Pd/C) or copper catalysts are often employed for coupling reactions .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres (N₂ or Ar) are critical to prevent oxidation .
  • Temperature control : Reactions often require heating (80–120°C) for cyclization or reflux conditions for alkylation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Focus on aromatic protons (δ 6.5–8.5 ppm), methoxy singlet (~δ 3.8 ppm), and indene CH₂ groups (δ 2.5–3.5 ppm).
    • ¹³C NMR : Confirm the phthalazine carbonyl (δ ~160 ppm) and quaternary carbons in the indene ring .
  • Mass spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal diffraction (as in ) resolves bond angles and stereochemistry .

Advanced: How can researchers optimize synthetic yield during scale-up?

Answer:

  • Catalyst loading : Reduce palladium catalyst to 0.5–1 mol% to minimize cost while maintaining efficiency .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for gram-scale purification .
  • Reaction monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediates and minimize side products .
  • Solvent recycling : Implement distillation for toluene or DMF recovery to reduce waste .

Advanced: What strategies elucidate the compound’s mechanism of action in anticancer assays?

Answer:

  • Target identification : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to phthalazine-based kinase inhibitors .
  • Enzyme inhibition assays : Test carbonic anhydrase (hCA I/II) inhibition, as indene derivatives show isoform-specific activity .
  • Molecular docking : Use software like AutoDock to model interactions with ATP-binding pockets or active sites .
  • Structure-activity relationship (SAR) : Modify the methoxy or indene groups to assess impact on potency .

Advanced: How should contradictory data on enzyme isoform inhibition (e.g., hCA I vs. II) be resolved?

Answer:

  • Kinetic assays : Determine Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Orthogonal assays : Validate results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
  • Crystallographic studies : Resolve co-crystal structures with hCA isoforms to identify binding mode differences .
  • Statistical rigor : Apply ANOVA or t-tests to ensure reproducibility across biological replicates .

Basic: What purity thresholds are required for pharmacological studies?

Answer:

  • Analytical thresholds :
    • HPLC : ≥95% purity (λ = 254 nm) with baseline separation of impurities .
    • Melting point : Sharp range (≤2°C variation) confirms crystallinity .
    • Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

Advanced: How can researchers address solubility challenges in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve bioavailability .
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., acetate) at the methoxy group .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: How can computational modeling guide derivative design?

Answer:

  • DFT calculations : Predict electron-density maps to optimize substituent electronegativity .
  • ADMET profiling : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
  • QSAR models : Corrogate bioactivity data with substituent parameters (Hammett σ, π values) .

Advanced: What analytical methods resolve stereochemical uncertainties in the indene moiety?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .
  • VCD spectroscopy : Vibrational circular dichroism confirms absolute configuration .
  • NOESY NMR : Detect spatial proximity between indene protons and aromatic groups .

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